

An In-Depth Technical Guide to 1-Piperidinepropanoic Acid

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Compound of Interest

Compound Name: **1-Piperidinepropanoic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-piperidinepropanoic acid** (1-PPA), a small molecule with significant anti-inflammatory properties. This document consolidates key information on its chemical and physical properties, synthesis, biological activity, and relevant experimental protocols, making it a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

1-Piperidinepropanoic acid, also known as 3-(1-piperidinyl)propanoic acid, is a piperidine derivative with a carboxylic acid functional group.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₅ NO ₂	[1]
Molecular Weight	157.21 g/mol	[1]
CAS Number	26371-07-3	[1]
IUPAC Name	3-(piperidin-1-yl)propanoic acid	[1]
Melting Point	105-110 °C	[2]
Boiling Point	105-108 °C at 0.5 mmHg	[2]
SMILES	C1CCN(CC1)CCC(=O)O	[1]
InChI	InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2, (H,10,11)	[1]

Synthesis of 1-Piperidinepropanoic Acid

A common and effective method for the synthesis of **1-piperidinepropanoic acid** is through the N-alkylation of piperidine with a suitable three-carbon precursor. A widely used approach involves the reaction of piperidine with β -propiolactone or acrylic acid.

Experimental Protocol: Synthesis via Michael Addition

This protocol is based on the Michael addition of piperidine to acrylic acid.

Materials:

- Piperidine
- Acrylic acid
- Toluene (or another suitable solvent)
- Hydrochloric acid (for acidification)
- Sodium sulfate (anhydrous)

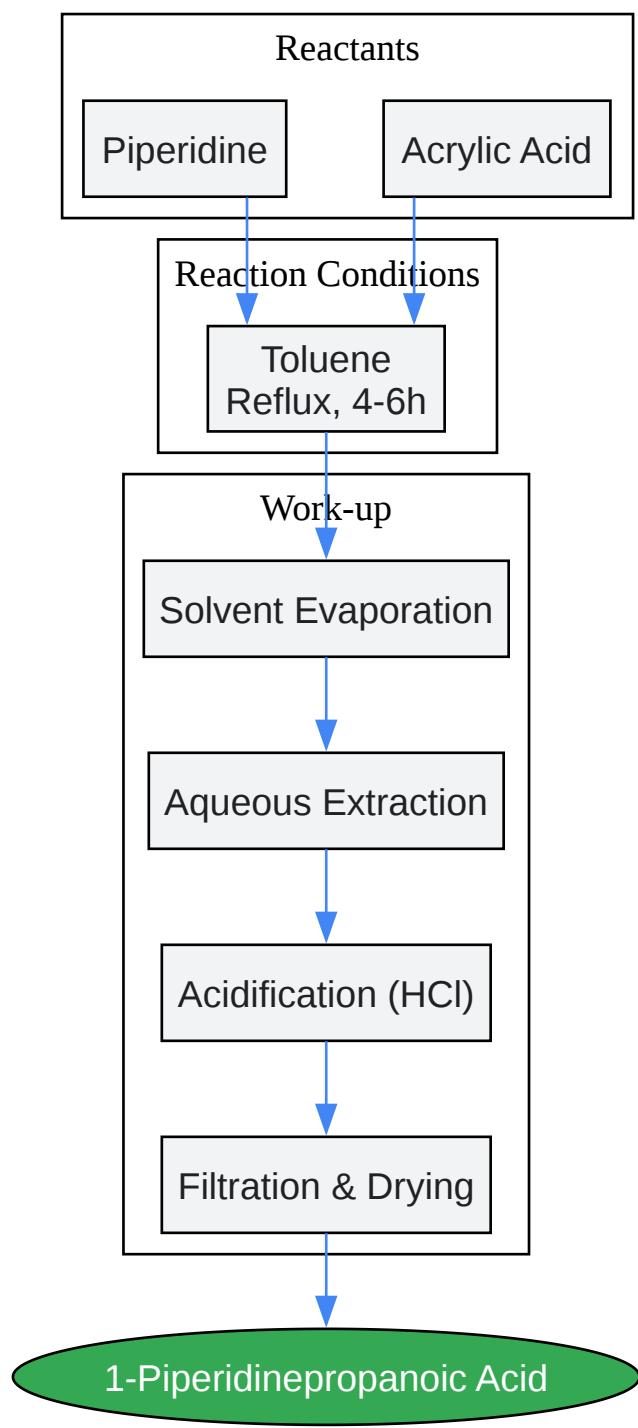
- Distilled water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of piperidine (1.0 equivalent) in toluene, slowly add acrylic acid (1.0 equivalent) at room temperature. An exothermic reaction may be observed.
- After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.
- Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7 to precipitate the product.
- Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum over anhydrous sodium sulfate.



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Synthetic workflow for **1-Piperidinopropanoic acid**.

Spectroscopic Data

The structural confirmation of **1-piperidinepropanoic acid** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Chemical Shift (ppm)	Assignment
~3.0-3.2	-CH ₂ -N (piperidine α)
~2.8-3.0	-CH ₂ -N (chain)
~2.4-2.6	-CH ₂ -COOH
~1.5-1.7	-CH ₂ - (piperidine β , γ)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **1-piperidinepropanoic acid**.

Parameter	Value
Molecular Weight	157.21
Molecular Ion [M] ⁺	m/z 157
Protonated Molecule [M+H] ⁺	m/z 158
Key Fragmentation Peaks (m/z)	140 (loss of OH), 112 (loss of COOH), 98, 84 (piperidine fragment)

Note: Fragmentation patterns can vary based on the ionization method.[\[2\]](#)[\[5\]](#)

Biological Activity and Mechanism of Action

1-Piperidinepropanoic acid has demonstrated significant anti-inflammatory properties, primarily through its interaction with the Protease-Activated Receptor 2 (PAR2).^[6] It acts as an allosteric inhibitor of PAR2, binding to a site distinct from the endogenous ligand binding site and stabilizing the receptor in an inactive conformation.^[6]

Inhibition of Pro-inflammatory Cytokine Expression

In vitro studies using the human monocytic cell line THP-1 have shown that 1-PPA can dose-dependently inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS).^[7]

Treatment	Fold Increase in IL-6 Gene Expression (Mean ± SD)	Fold Increase in TNF- α Gene Expression (Mean ± SD)
LPS (10 ng/mL)	12.5 ± 1.5	10.2 ± 1.2
LPS + 1-PPA (1 ng/mL)	8.2 ± 1.1	7.5 ± 0.9
LPS + 1-PPA (10 ng/mL)	4.1 ± 0.6	3.8 ± 0.5
LPS + 1-PPA (100 ng/mL)	2.3 ± 0.4	2.1 ± 0.3

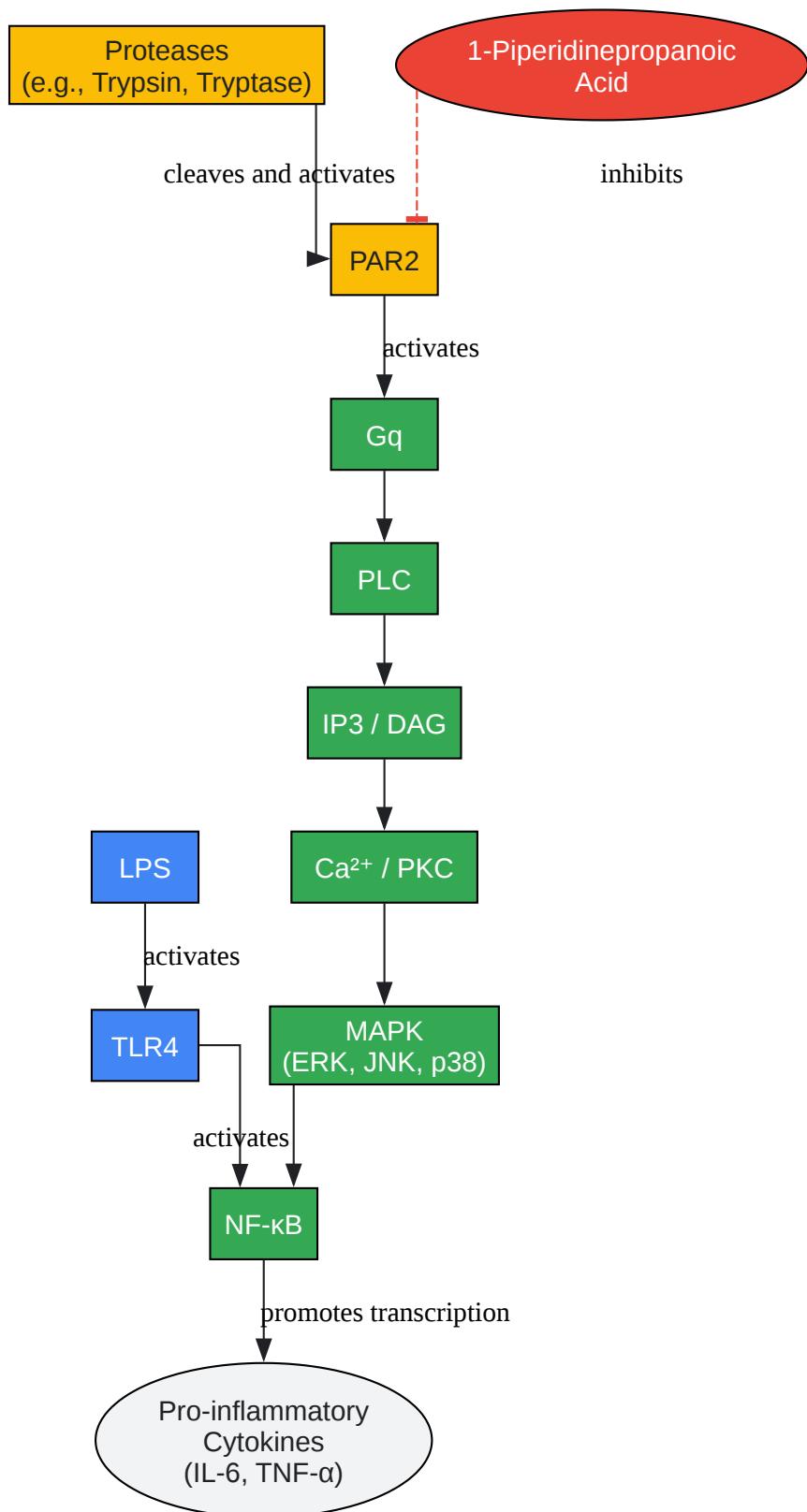
Data adapted from a study on LPS-stimulated THP-1 cells.^{[7][8]}

In Vivo Efficacy in a Sepsis Model

The anti-inflammatory effects of 1-PPA have been validated in a murine model of sepsis induced by LPS. Treatment with 1-PPA resulted in a significant improvement in survival rates and a reduction in systemic inflammatory markers.^[8]

Signaling Pathway

The inhibitory action of **1-piperidinepropanoic acid** on PAR2 disrupts downstream signaling cascades that are crucial for the inflammatory response.

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PAR2 signaling pathway and the inhibitory effect of 1-PPA.

Key Experimental Protocols

In Vitro: Inhibition of LPS-Induced Cytokine Production in THP-1 Cells

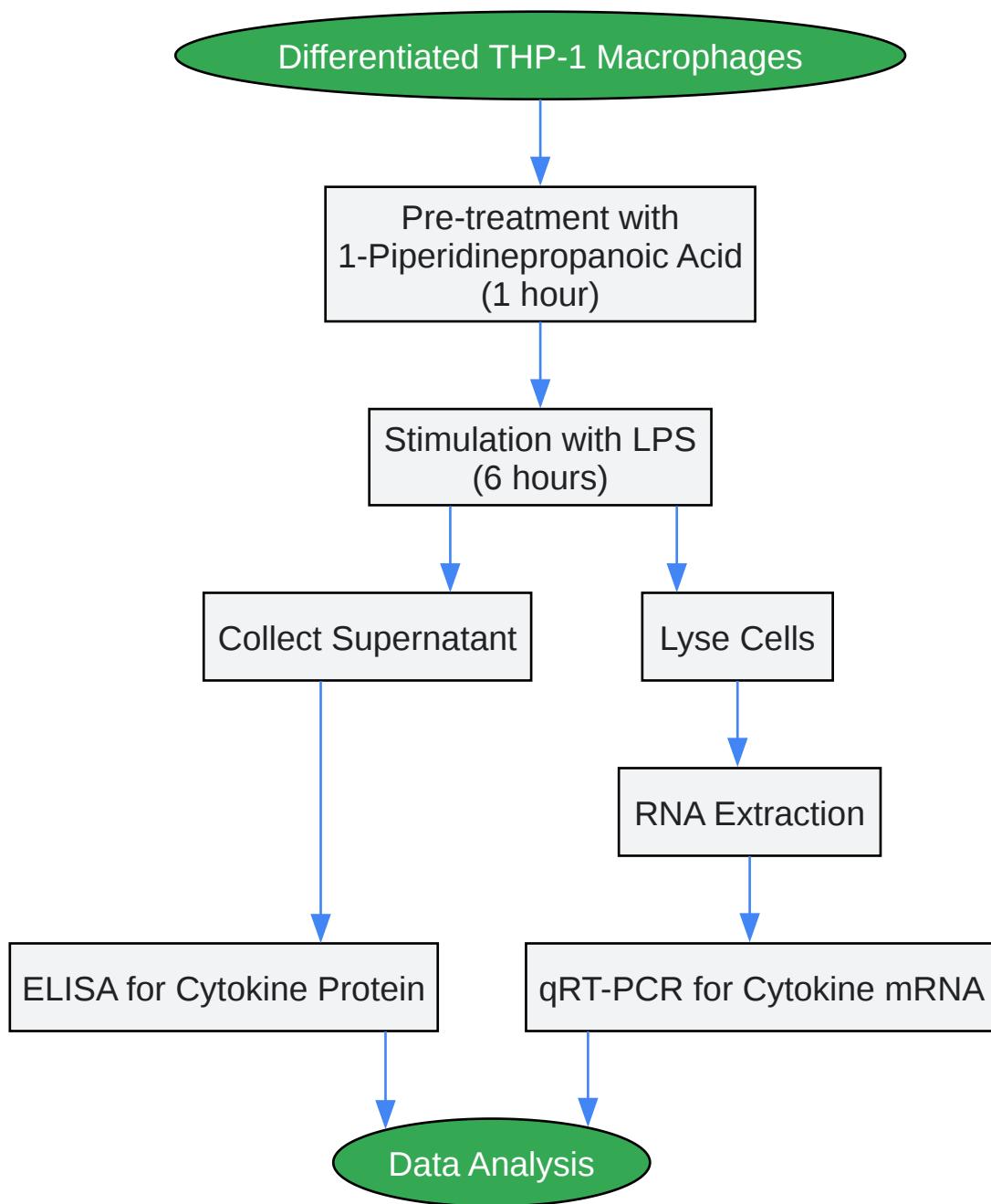
This protocol outlines the methodology to assess the anti-inflammatory activity of **1-piperidinepropanoic acid** in a human monocytic cell line.[9][10]

Cell Culture and Differentiation:

- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- To differentiate monocytes into macrophages, treat the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.

Experimental Procedure:

- Seed the differentiated THP-1 macrophages in 24-well plates at a density of 5×10^5 cells/well.
- Pre-treat the cells with various concentrations of **1-piperidinepropanoic acid** (e.g., 1, 10, 100 ng/mL) for 1 hour. Include a vehicle control (medium only).
- Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include an unstimulated control group.
- After incubation, collect the cell culture supernatants to measure cytokine protein levels by ELISA.
- Lyse the cells to extract total RNA for gene expression analysis of cytokines (e.g., IL-6, TNF- α) by quantitative real-time PCR (qRT-PCR).



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Workflow for in vitro anti-inflammatory assay.

In Vivo: Murine Model of LPS-Induced Sepsis

This protocol describes a preclinical model to evaluate the in vivo efficacy of **1-piperidinepropanoic acid** in mitigating the effects of sepsis.[8][11]

Animals and Housing:

- Use male C57BL/6 mice (8-10 weeks old).
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow the mice to acclimatize for at least one week before the experiment.
- All animal procedures must be approved by the institutional animal care and use committee.

Experimental Procedure:

- Induce sepsis by a single intraperitoneal (i.p.) injection of LPS (10 mg/kg body weight) dissolved in sterile saline.
- One hour after the LPS injection, administer **1-piperidinepropanoic acid** (5 mg/kg body weight, i.p.) to the treatment group.
- Administer an equivalent volume of vehicle (e.g., sterile saline) to the control group.
- Monitor the survival of the mice every 12 hours for a period of 48-72 hours.
- In a separate cohort of animals, collect blood samples at various time points (e.g., 6, 12, 24 hours) post-LPS injection to measure serum cytokine levels using ELISA.
- At the end of the experiment, euthanize the surviving animals and collect organs (e.g., lungs, liver, spleen) for histopathological analysis and measurement of tissue inflammatory markers.

Conclusion

1-Piperidinepropanoic acid is a promising small molecule with well-documented anti-inflammatory properties mediated through the allosteric inhibition of PAR2. Its straightforward synthesis, coupled with demonstrated *in vitro* and *in vivo* efficacy, makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory diseases. This technical guide provides a solid foundation of data and protocols to aid researchers in their exploration of **1-piperidinepropanoic acid** and its derivatives.

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